molecular formula C20H32FNO B563029 N-(3-Fluorophenethyl)dodecanamide CAS No. 914381-27-4

N-(3-Fluorophenethyl)dodecanamide

Cat. No.: B563029
CAS No.: 914381-27-4
M. Wt: 321.48
InChI Key: NHWLFIDZHVSOSZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(3-Fluorophenethyl)dodecanamide is an isoquinolinium derivative and a HWY 5069 Spc1 kinase inhibitor . The primary target of this compound is the Spc1 kinase, a protein that plays a crucial role in various cellular processes.

Mode of Action

As a kinase inhibitor, this compound interacts with the Spc1 kinase by binding to its active site. This binding inhibits the kinase’s activity, preventing it from phosphorylating its substrate proteins . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Spc1 kinase affects several biochemical pathways. Given that kinases are involved in signal transduction, the inhibition of Spc1 kinase can disrupt these signaling pathways, leading to downstream effects . The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cells and tissues where Spc1 kinase is active. By inhibiting Spc1 kinase, this compound can potentially alter cellular functions regulated by this kinase . The exact effects are still being studied.

Preparation Methods

The preparation of N-(3-Fluorophenethyl)dodecanamide involves synthetic routes that typically include the reaction of 3-fluorophenethylamine with dodecanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

N-(3-Fluorophenethyl)dodecanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Fluorophenethyl)dodecanamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(3-Fluorophenethyl)dodecanamide can be compared with other similar compounds such as:

    N-(3-Chlorophenethyl)dodecanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-Bromophenethyl)dodecanamide: Contains a bromine atom in place of fluorine.

    N-(3-Methylphenethyl)dodecanamide: Features a methyl group instead of a halogen atom.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FNO/c1-2-3-4-5-6-7-8-9-10-14-20(23)22-16-15-18-12-11-13-19(21)17-18/h11-13,17H,2-10,14-16H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWLFIDZHVSOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661977
Record name N-[2-(3-Fluorophenyl)ethyl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914381-27-4
Record name N-[2-(3-Fluorophenyl)ethyl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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